Sulfamoyl chloride

Description

Historical Context and Discovery

Sulfamoyl chloride, a reactive and versatile chemical reagent, was first described in the mid-20th century. Its discovery is credited to the work of R. Graf, who documented the compound in a 1956 German patent and a subsequent 1959 publication. acs.org The initial synthesis involved the chlorination of sulfamic acid. acs.org Over the years, synthetic methodologies have evolved, with an improved synthesis being reported in 1976, reflecting the compound's growing importance in chemical research. acs.org The hygroscopic decomposition of chlorosulfonyl isocyanate (CSI) when exposed to moisture also results in the formation of crystalline this compound. tcichemicals.com

Significance in Organic Synthesis and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. biosynth.com Its utility spans from the creation of foundational chemical structures to the development of complex pharmaceutical agents. The compound's reactivity and ability to introduce the sulfamoyl functional group make it an indispensable tool in both academic laboratories and industrial manufacturing. ontosight.ai

The primary role of this compound in organic synthesis is to act as a reagent for the introduction of the sulfamoyl group (–SO₂NH₂). This is typically achieved through its reaction with various nucleophiles. For instance, it readily reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively. The formation of the sulfonamide bond is a cornerstone of its utility.

Modern synthetic chemistry has expanded the ways in which this compound's reactivity is harnessed. It can be generated in situ for immediate use, for example, by treating chlorosulfonyl isocyanate with formic acid, which provides a gentler alternative to using water. tcichemicals.com In advanced catalytic systems, sulfuric chloride has been employed as a linchpin in a three-component synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling, where sulfamoyl chlorides are generated in situ as key electrophilic intermediates. rsc.orgrsc.org

To enhance its application, derivatives of this compound have been developed. These modified reagents offer advantages such as altered reactivity, stability, or the introduction of protecting groups.

Table 1: Selected this compound Reagents in Synthesis

| Reagent Name | Key Features & Applications | References |

|---|---|---|

| N-(tert-Butoxycarbonyl)this compound | A versatile electrophilic sulfamoylating reagent that introduces a Boc protective group, minimizing synthesis steps. Used in reactions with alcohols and amines. | enamine.net |

| N,N-Dimethylthis compound | A reactive liquid used as an intermediate for pharmaceuticals, agrochemicals, and dyes. Introduces the N,N-dimethylsulfamoyl group. | ontosight.ai |

| Isopropyl(methyl)this compound | Used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Intermediates for antimycobacterial agents have been explored from its derivatives. | |

| N,N-bis(2-chloroethyl)this compound | Explored for its potential biological activities, including use in synthesizing pharmaceutical compounds. The chloroethyl groups can undergo nucleophilic substitution. | ontosight.ai |

The this compound moiety is a critical building block in both the pharmaceutical and agrochemical sectors. ontosight.aiontosight.ai

In the pharmaceutical industry, it is a key intermediate for producing sulfonamide antibiotics. biosynth.com These drugs function by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth and replication.

In the agrochemical field, this compound and its derivatives are instrumental in developing herbicides and plant growth regulators. lookchem.com A notable application is the reaction of N-substituted sulfamoyl chlorides with pyrroles to create N-heterocyclic-N'-pyrrolesulfonylureas, a class of compounds possessing potent herbicidal properties. google.com These sulfamoyl chlorides can be used as intermediates that are not isolated but are directly treated with a nucleophile to form the final herbicidal product. google.com

The sulfonamide functional group, frequently installed using this compound or its derivatives, is a prevalent motif in a vast number of marketed drugs and is a subject of intense research in drug discovery. jove.com Initially recognized for their antibacterial effects, sulfonamide-containing molecules are now investigated for treating a multitude of diseases, including cancer, central nervous system (CNS) disorders, diabetes, and HIV. jove.com The sulfonamide group is often considered a metabolically stable bioisostere for carboxylic acids and carboxamides. jove.com

The advancement of novel synthetic methods has broadened the application of sulfamoyl chlorides in drug discovery, particularly for late-stage functionalization, where a key functional group is introduced near the end of a complex synthesis. jove.com

Recent research has highlighted several innovative protocols:

Photoredox Catalysis : A method for the hydrosulfamoylation of electron-deficient alkenes uses sulfamoyl chlorides as radical precursors activated by visible blue light. jove.comnih.gov This approach is valued for its mild conditions, cost-effectiveness, scalability, and broad functional group tolerance, making it highly suitable for drug discovery programs. jove.comnih.gov The activation of sulfamoyl chlorides can be achieved via a silyl (B83357) radical, which abstracts a chlorine atom to generate the key sulfamoyl radical. jove.comresearchgate.net

Palladium-Catalyzed Coupling : The Suzuki–Miyaura coupling reaction has been adapted to synthesize diverse sulfonamides. rsc.org In this process, sulfamoyl chlorides, generated in situ from an amine and sulfuric chloride, are coupled with boronic acids. rsc.orgrsc.org This methodology has demonstrated high functional group tolerance and has been successfully applied to the synthesis of complex molecules, including derivatives of the steroid estrone (B1671321) and the antihistamine drug desloratadine, showcasing its potential in medicinal chemistry. rsc.org

Specialized Compound Synthesis : this compound is used to prepare substituted glycoside sulfamates, which have been investigated as anticonvulsant agents for treating epilepsy. chemicalbook.com Furthermore, photoredox-catalyzed atom transfer radical addition (ATRA) reactions involving N-chlorosulfonylated β-lactams (derived from sulfamoyl chlorides) and olefins have been developed to produce β-lactam sulfonamides, a class of compounds with significant pharmacological interest. researchgate.net

Table 2: Modern Synthetic Applications of this compound in Research

| Reaction Type | Key Reagents & Conditions | Significance | References |

|---|---|---|---|

| Photoredox-Catalyzed Hydrosulfamoylation | Sulfamoyl chlorides, electron-deficient alkenes, (TMS)₃SiH, Eosin Y, blue-light irradiation. | Provides direct, one-step access to aliphatic sulfonamides under mild conditions. Suitable for late-stage functionalization in drug discovery. | jove.comnih.gov |

| Palladium-Catalyzed Suzuki–Miyaura Coupling | In situ generated sulfamoyl chlorides (from amines and sulfuric chloride), boronic acids, palladium catalyst. | Enables three-component synthesis of diverse aryl sulfonamides with high functional group tolerance. Overcomes challenges of reversed electronic properties. | rsc.orgrsc.org |

| Atom Transfer Radical Addition (ATRA) | N-chlorosulfonylated β-lactams, olefins, photoredox catalyst. | Synthesizes β-lactam sulfonamides, a class of compounds with high pharmacological interest. | researchgate.net |

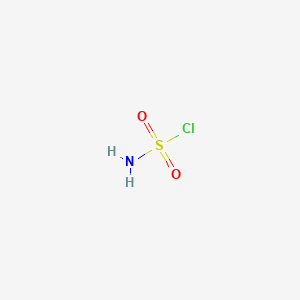

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVHSLSRLSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228396 | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-42-9 | |

| Record name | Chlorosulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sulfamoyl Chloride and Its Derivatives

Established Synthetic Routes

Established methods for synthesizing sulfamoyl chloride often rely on readily available starting materials and have been widely used for decades.

A common and traditional method for the industrial production of this compound involves the chlorination of sulfamic acid or its N-substituted derivatives using a chlorinating agent like thionyl chloride (SOCl₂). vulcanchem.com The reaction is typically performed by heating the sulfamic acid with thionyl chloride, often in a solvent such as 1,2-dichloroethane. google.com This process converts the sulfonic acid group into the desired this compound. ontosight.ai

For instance, N-substituted sulfamic acids can be heated under reflux with thionyl chloride to produce the corresponding N-substituted sulfamoyl chlorides in good yields. google.com The general reaction can be illustrated by the equation for the synthesis of ethylthis compound from ethylsulfamic acid and thionyl chloride, which proceeds with the evolution of hydrogen chloride and sulfur dioxide gases. google.com

Table 1: Synthesis of N-Alkylsulfamoyl Chlorides from N-Alkylsulfamic Acids and Thionyl Chloride google.com

| Starting Material | Product | Reaction Conditions | Boiling Point of Product | Yield |

|---|---|---|---|---|

| Isopropylsulfamic acid | Isopropylamidosulfamic acid chloride | Reflux in 1,2-dichloroethane, 2 hours | 69°C (0.05 mm) | 85.3% |

| Butylsulfamic acid | Butylsulfamic acid chloride | γ-picoline catalyst, 84-87°C, 3 hours | 88°C (0.05 mm) | 83.3% |

| 1,2-Dimethylpropyl-1-sulfamic acid | 1,2-Dimethylpropyl-1-sulfamoyl chloride | Stirred in thionyl chloride, 79°C, 7 hours | - | - |

Other chlorinating agents, such as phosphorus pentachloride, can also be used for this transformation. vulcanchem.comgoogle.com

Chlorosulfonyl isocyanate (CSI) serves as a versatile and common precursor for the synthesis of this compound. tcichemicals.com This approach is frequently used for preparing this compound for immediate use in subsequent reactions. researchgate.netrsc.org

This compound can be conveniently generated in situ from the reaction of chlorosulfonyl isocyanate with various reagents. rsc.org One method involves the careful hydrolysis of CSI with water; however, this reaction can be vigorous and is considered less safe. tcichemicals.comtcichemicals.com A more gentle and preferred method for in situ generation is the reaction of CSI with an equimolar amount of formic acid. tcichemicals.comrsc.orgtcichemicals.comresearchgate.net This reaction produces this compound, which can then be directly used for the sulfamoylation of alcohols, phenols, or amines without isolation. rsc.orgresearchgate.net For example, N-Boc-sulfamoyl chloride can be prepared in situ by reacting chlorosulfonyl isocyanate with t-butanol, and this reagent can then be used to synthesize N-hydroxysulfamides. nih.gov

The decomposition of CSI by atmospheric moisture also leads to the formation of crystalline this compound. tcichemicals.comtcichemicals.com

The reaction between chlorosulfonyl isocyanate and formic acid is a well-established method for producing this compound. sci-hub.sechemicalbook.com This reaction is highly exothermic and involves significant gas evolution, which poses challenges for large-scale industrial production. google.comgoogle.com

To address these safety concerns, an improved and industrially applicable process has been developed that utilizes a carboxamide compound as a catalyst. google.comgoogle.com N,N-dialkyl carboxamides, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), are effective catalysts for this transformation. google.com The catalyst, typically used in a concentration of 0.5-2 mol%, accelerates the decomposition of an intermediate, preventing dangerous heat accumulation and allowing for better control of the reaction. google.comgoogle.com The reaction is generally carried out in a solvent like dichloromethane, with the temperature maintained in the range of 35-45°C. google.comgoogle.com This catalytic method allows for the safe production of this compound on a pilot-plant scale. google.comgoogle.com

Table 2: Catalytic Synthesis of this compound from CSI and Formic Acid google.com

| Reactants | Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chlorosulfonyl isocyanate, Formic acid | N,N-dimethyl acetamide | Dichloromethane | 42°C | Safely produced in pilot-plant batches starting from 20 kg of CSI. |

Improved Synthetic Strategies

Efforts to improve the synthesis of sulfamoyl chlorides and their derivatives focus on enhancing safety, yield, and substrate scope. The use of amide catalysts in the reaction of CSI with formic acid is a significant improvement for industrial-scale synthesis, as it mitigates the exothermic nature of the reaction. google.comgoogle.com

Another strategy involves the one-pot, three-component synthesis of sulfonamides, which uses in situ generated sulfamoyl chlorides. For example, sulfuric chloride can react with an amine to form a this compound intermediate, which then undergoes a palladium-catalyzed Suzuki–Miyaura coupling with a boronic acid to yield the final sulfonamide product. rsc.org This method avoids the pre-synthesis and isolation of the often unstable this compound. rsc.org

For the synthesis of sulfinamides (a related class of compounds) from sulfonyl chlorides, an improved one-pot reductive protocol has been developed using triphenylphosphine (B44618) (PPh₃) as the reducing agent. nih.gov While initial attempts to adapt this for sulfinamides were met with challenges like over-reduction, optimization of reaction conditions, such as solvent and temperature, improved the yields. nih.gov

Advanced Synthetic Approaches

Modern synthetic methods have introduced advanced approaches for generating and utilizing sulfamoyl radicals from sulfamoyl chlorides, often under mild conditions.

Photoredox catalysis has emerged as a powerful tool. Sulfamoyl chlorides can be activated via chlorine atom abstraction by a silyl (B83357) radical, a process initiated by a photocatalyst like Eosin Y. acs.org This allows for reactions such as the anti-Markovnikov hydrosulfamoylation of alkenes. This method has been successfully applied in late-stage functionalization of complex molecules. acs.org Another advanced approach involves a photocatalyst-free activation of sulfamoyl chlorides through a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy, using tert-butyl nitrite (B80452) (TBN) as a dual-role reagent. acs.org N-chlorosulfonylated β-lactams, a type of this compound, have been used in photoredox-catalyzed atom transfer radical addition (ATRA) reactions with olefins to produce β-lactam sulfonamides. researchgate.net

Palladium-catalyzed cross-coupling reactions also represent an advanced strategy. The Suzuki–Miyaura coupling has been adapted for a three-component synthesis of aryl sulfonamides, where sulfamoyl chlorides are generated in situ from sulfuric chloride and an amine, and then coupled with arylboronic acids. rsc.org This redox-neutral process demonstrates high functional group tolerance and avoids the need for oxidants. rsc.org

Palladium-Catalyzed Three-Component Synthesis of Sulfonamides

A notable advancement in sulfonamide synthesis is the palladium-catalyzed three-component reaction. This approach offers a convergent and efficient route to a diverse range of sulfonamides.

One such method utilizes sulfuric chloride as a source of the sulfonyl (–SO2–) group in a palladium-catalyzed Suzuki-Miyaura coupling reaction. rsc.orgx-mol.com This process involves the in situ generation of sulfamoyl chlorides from the reaction of sulfuric chloride with secondary amines. rsc.orgnih.gov These intermediates then undergo a Suzuki-Miyaura coupling with arylboronic acids to yield the desired sulfonamides. rsc.orgnih.gov This redox-neutral three-component synthesis is advantageous as it avoids the need for oxidants. nih.govrsc.org The reaction demonstrates high functional group tolerance and selectivity, affording sulfonamides in moderate to high yields. rsc.orgx-mol.comrsc.org However, this particular transformation is not suitable for primary amines or anilines. rsc.orgx-mol.comrsc.org

The proposed mechanism involves the initial formation of the active Pd(0) species from a Pd(II) precursor. rsc.org The reaction of a secondary amine with sulfuric chloride generates the this compound intermediate. A subsequent palladium-catalyzed Suzuki-Miyaura reaction between this intermediate and an arylboronic acid furnishes the final sulfonamide product. nih.govrsc.org A significant advantage of this method is the circumvention of the desulfonylation problem often encountered in similar reactions. nih.govrsc.org

Another palladium-catalyzed approach involves the chlorosulfonylation of arylboronic acids using phenyl chlorosulfate (B8482658). nih.gov This method allows for the preparation of arylsulfonyl chlorides under mild conditions, which can then be reacted with primary or secondary amines to produce a variety of aryl sulfonamides. nih.gov The process exhibits considerable functional group tolerance. nih.govacs.org For instance, weakly nucleophilic anilines can be used, although they require the addition of pyridine (B92270) to facilitate the amination step. nih.gov Notably, the palladium catalyst preferentially reacts with phenyl chlorosulfate over aryl iodides, and the intermediate arylsulfonyl chlorides are stable under the reaction conditions, resisting the typical palladium-catalyzed desulfonylation. nih.gov

A three-component reaction involving sulfonamides, paraformaldehyde, and arylboronic acids, catalyzed by palladium, also provides an operationally simple route to arylmethylsulfonamide derivatives. organic-chemistry.org Furthermore, an enantioselective three-component reaction of sulfonamides, glyoxylic acid derivatives, and boronic acids has been developed, yielding α-arylglycines with high enantioselectivity. organic-chemistry.org

Table 1: Scope of Palladium-Catalyzed Chlorosulfonylation of Boronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chlorophenylboronic acid | 4-Chlorobenzenesulfonyl chloride | 85 |

| 2 | 4-Bromophenylboronic acid | 4-Bromobenzenesulfonyl chloride | 82 |

| 3 | 4-Iodophenylboronic acid | 4-Iodobenzenesulfonyl chloride | 78 |

| 4 | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | 4-(tert-Butyldimethylsilyloxy)benzenesulfonyl chloride | 75 |

| 5 | 4-(Methoxycarbonyl)phenylboronic acid | 4-(Methoxycarbonyl)benzenesulfonyl chloride | 88 |

| 6 | 4-Acetylphenylboronic acid | 4-Acetylbenzenesulfonyl chloride | 80 |

| 7 | Thiophen-3-ylboronic acid | Thiophene-3-sulfonyl chloride | 70 |

| 8 | Dibenzofuran-2-ylboronic acid | Dibenzofuran-2-sulfonyl chloride | 65 |

| Data sourced from a study on the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov |

Visible Light Photoredox Catalysis for Sulfamoylation

Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonamides, offering mild reaction conditions and unique reactivity pathways.

Silyl Radical-Mediated Activation of Sulfamoyl Chlorides

A significant development in this area is the silyl radical-mediated activation of sulfamoyl chlorides. This method provides direct access to aliphatic sulfonamides from alkenes. The reaction is initiated by the generation of a silyl radical, which then activates the this compound.

Hydrosulfamoylation of Alkenes

The reductive hydrosulfonamination of alkenes using sulfamoyl chlorides represents another key application of photoredox catalysis. rsc.org This process allows for the direct addition of a sulfamoyl group across a carbon-carbon double bond, providing a straightforward route to aliphatic sulfonamides.

Photoredox Catalyzed C-S Bond Formation

Visible light photoredox catalysis facilitates the formation of carbon-sulfur bonds, a crucial step in the synthesis of many sulfonamide-containing compounds. These methods often proceed under mild conditions and exhibit broad substrate scope.

Photocatalyst-Free Activation Strategies

While many photoredox reactions rely on a photocatalyst, recent research has also explored photocatalyst-free activation strategies for sulfamoylation reactions. These methods offer potential advantages in terms of cost and simplification of the reaction setup.

Sulfamoylation of Ester Enolate Anions

The direct sulfamoylation of stabilized carbanions, such as the α-carbanions of carboxylic acid esters, using sulfamoyl chlorides is generally unsuccessful. researcher.liferesearchgate.nettandfonline.com This is because the ester enolates react via nucleophilic displacement at the chlorine atom of the this compound, which leads to the chlorination of the carbanion rather than the desired sulfamoylation. researcher.liferesearchgate.nettandfonline.com

To overcome this, an indirect method has been developed. researcher.lifetandfonline.com This approach involves the initial conversion of the this compound into an N-sulfonylamine. researcher.lifetandfonline.com The resulting N-sulfonylamine is then treated with the carbanion at low temperatures, such as -78°C, which results in the successful sulfamoylation of the carbanion. researcher.liferesearchgate.net This method, however, has not been successful for the carbanions derived from diethyl acetamidomalonate and ethyl diphenylacetate. researcher.liferesearchgate.nettandfonline.com

Table 1: Sulfamoylation of Ester Enolate Anions via N-Sulfonylamine Intermediates

| Reactant 1 (Ester) | Reactant 2 (this compound Derivative) | Key Condition | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid Ester | N-Sulfonylamine (from this compound) | -78°C | Sulfamoylated Ester | researcher.life, tandfonline.com |

Synthesis of N-Hydroxysulfamides

The direct coupling of a this compound with hydroxylamine (B1172632) has been reported to produce N-hydroxysulfamides in low yields. nih.gov This limitation is often compounded by the poor availability of the requisite this compound and hydroxylamine starting materials. nih.gov

A more convenient and versatile synthetic methodology has been developed to prepare a variety of substituted N-hydroxysulfamides, starting from chlorosulfonyl isocyanate (CSI). nih.govlookchem.com In this process, CSI is first reacted with t-butanol to generate N-Boc-sulfamoyl chloride in situ. nih.gov This intermediate is a versatile electrophilic sulfamoylating reagent that reacts readily with nucleophiles. enamine.net

The N-Boc this compound is then added to a solution of an O-TBDMS protected hydroxylamine in the presence of triethylamine. nih.gov This reaction yields the protected N-hydroxysulfamide precursor. Subsequent deprotection under acidic conditions, for instance with trifluoroacetic acid, furnishes the desired N-hydroxysulfamide in high yields. nih.gov This methodology allows for the selective introduction of alkyl groups and has been used to synthesize structurally diverse products, including cyclic and bis-N-hydroxysulfamides. nih.gov

Table 2: General Procedure for N-Hydroxysulfamide Synthesis

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | t-butanol, Chlorosulfonyl isocyanate (CSI) | N-Boc-sulfamoyl chloride (in situ) | nih.gov |

| 2 | O-TBDMS protected hydroxylamine, Triethylamine | Protected N-hydroxysulfamide | nih.gov |

| 3 | Trifluoroacetic acid | N-Hydroxysulfamide | nih.gov |

Benzoylation Reactions

Benzoylation is a chemical reaction that introduces a benzoyl group into a molecule, often to protect functional groups or to synthesize new derivatives. medcraveonline.com In the context of sulfamoyl compounds, a facile and efficient synthesis of benzoylated sulfamoyl carboxylic acids has been reported. medcraveonline.comresearchgate.net

This process involves the reaction of sulfamoyl carboxylic acids with a benzoylating agent like benzoyl chloride or benzyl (B1604629) chloride in the presence of a base, such as sodium hydroxide. medcraveonline.comresearchgate.netresearchgate.net The reaction proceeds under mild conditions and is based on the Schotten-Baumann mechanism, which is commonly used for the benzoylation of compounds containing active hydrogen atoms. medcraveonline.com The resulting benzoylated sulfamoyl carboxylic acids have been synthesized in yields ranging from 60% to over 98%. medcraveonline.comresearchgate.net

Table 3: Reported Yields for the Benzoylation of Sulfamoyl Carboxylic Acid Derivatives

| Starting Material | Benzoylating Agent | Yield (%) | Reference |

|---|---|---|---|

| Sulfamoyl carboxylic acid derivative 1a | Benzyl Chloride / Benzoyl Chloride | 62.5% | researchgate.net, medcraveonline.com |

| Sulfamoyl carboxylic acid derivative 2b | Benzyl Chloride / Benzoyl Chloride | 98.7% | researchgate.net, medcraveonline.com |

| Sulfamoyl carboxylic acid derivative 2g | Benzyl Chloride / Benzoyl Chloride | 98.5% | researchgate.net, medcraveonline.com |

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Substitution Pathways

Nucleophilic substitution at the sulfur center of sulfamoyl chloride is a fundamental reaction class. The electrophilicity of the sulfur atom, enhanced by the electron-withdrawing oxygen and chlorine atoms, makes it a prime target for nucleophiles. pearson.com These reactions can proceed through various mechanisms, including S(_N)1, S(_N)2, and elimination-addition pathways. psu.edu

The mechanism of hydrolysis for N,N-disubstituted sulfamoyl halides has been a subject of debate, with evidence supporting both S(_N)1 and S(_N)2 pathways. psu.educdnsciencepub.com The distinction between these mechanisms often hinges on the steric hindrance around the sulfur atom and the stability of potential intermediates.

The S(_N)2 mechanism involves a one-step process where the nucleophile (water) attacks the sulfur atom at the same time as the chloride ion departs. byjus.comlibretexts.org This pathway is generally favored for less sterically hindered substrates, such as dimethylthis compound. cdnsciencepub.com The reaction proceeds through a trigonal bipyramidal transition state. organic-chemistry.org

Conversely, the S(_N)1 mechanism is a two-step process. byjus.comucsd.edu The first and rate-determining step is the unimolecular dissociation of the this compound to form a sulfonylium cation intermediate and a chloride ion. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com This pathway is more likely for sterically bulky N,N-disubstituted sulfamoyl chlorides, where nucleophilic attack is hindered. cdnsciencepub.com For instance, the hydrolysis of diethylthis compound shows evidence of hydrogen participation, suggesting a shift towards an S(_N)1-like mechanism due to the increased steric bulk of the ethyl groups compared to methyl groups. cdnsciencepub.com

The choice between S(_N)1 and S(_N)2 pathways is influenced by factors such as the solvent's polarity and the structure of the alkyl groups on the nitrogen. byjus.comlibretexts.org Polar protic solvents can stabilize the ionic intermediates of the S(_N)1 pathway. byjus.com

Table 1: Mechanistic Aspects of Hydrolysis of N,N-Disubstituted Sulfamoyl Chlorides

| Mechanism | Description | Favorable Conditions | Example Substrate |

| S(_N)2 | Bimolecular, one-step process with simultaneous bond-forming and bond-breaking. byjus.comlibretexts.org | Less steric hindrance at the sulfur center. cdnsciencepub.com | Dimethylthis compound cdnsciencepub.com |

| S(_N)1 | Unimolecular, two-step process involving a sulfonylium cation intermediate. byjus.com | High steric hindrance, stabilizing groups for the cation, polar protic solvents. byjus.comcdnsciencepub.com | Diethylthis compound cdnsciencepub.com |

This table summarizes the key features of S(_N)1 and S(_N)2 mechanisms in the hydrolysis of N,N-disubstituted sulfamoyl chlorides.

The reaction of sulfamoyl chlorides with amines (aminolysis) can proceed through elimination mechanisms, particularly when the this compound has a hydrogen atom on the nitrogen (i.e., RNHSO(_2)Cl). psu.edursc.org These reactions can follow E2 or E1cB pathways, leading to the formation of a transient N-sulfonylamine intermediate ([RN=SO(_2)]) which then reacts with the amine. psu.edursc.org

The E2 (elimination, bimolecular) mechanism is a concerted, one-step process where the amine acts as a base to remove a proton from the nitrogen, while the chloride ion is simultaneously eliminated. masterorganicchemistry.comdalalinstitute.com Kinetic studies of the reaction between N-phenylthis compound and anilines in chloroform (B151607) suggest an E2-type mechanism. psu.edursc.org This is supported by a significant rate difference (approximately -fold) between PhNHSO(_2)Cl and the disubstituted (PhCH(_2)(_2)NSO(_2)Cl, as well as by hydrogen/deuterium isotope effects. psu.edursc.org

The E1cB (elimination, unimolecular, conjugate base) mechanism is a two-step process. masterorganicchemistry.com The first step is the deprotonation of the this compound by the amine to form its conjugate base (an anion). masterorganicchemistry.com This is followed by the rate-determining loss of the leaving group (chloride) to form the N-sulfonylamine intermediate. This pathway is more likely in more polar solvents like acetonitrile, where the activation parameters may indicate a more E1cB-like E2 mechanism. psu.edursc.org The distinction between E2 and E1cB can be subtle and may exist on a spectrum. psu.edu

Table 2: Comparison of Aminolysis Mechanisms for Sulfamoyl Chlorides

| Mechanism | Description | Key Characteristics | Solvent Influence |

| E2 | Concerted, one-step elimination. dalalinstitute.com | Bimolecular kinetics, sensitive to steric hindrance and isotope effects. psu.edursc.org | Favored in less polar solvents like chloroform. psu.edursc.org |

| E1cB | Stepwise elimination via a conjugate base. masterorganicchemistry.com | Involves a carbanion-like intermediate; can show biphasic Brønsted plots. psu.edu | More likely in polar solvents like acetonitrile. psu.edursc.org |

This table outlines the characteristics of E2 and E1cB mechanisms in the aminolysis of sulfamoyl chlorides.

The sulfur atom in this compound is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. pearson.com This makes it susceptible to attack by a wide range of nucleophiles, including amines and alcohols, leading to nucleophilic substitution reactions.

Theoretical studies on related sulfonyl chlorides (e.g., CH(_3)SO(_2)Cl) have provided insights into the nature of this nucleophilic attack. acs.orgnih.gov The interaction involves significant charge transfer from the nucleophile to the sulfur center in the transition state. acs.orgnih.gov The potential energy surface for these reactions typically shows a double-well profile, corresponding to the formation of reactant and product complexes with a single transition state in between, characteristic of an S(_N)2 process. mdpi.com For some systems, a very shallow intermediate may exist, suggesting a pathway that borders between concerted S(_N)2 and a stepwise addition-elimination. acs.orgnih.gov

The reactivity and mechanism are also influenced by the nature of the nucleophile and the leaving group. acs.org The reaction of sulfamoyl chlorides, particularly N,N-disubstituted ones, can be used in palladium-catalyzed Suzuki-Miyaura coupling reactions, where the in situ generated this compound acts as an electrophile. rsc.org

Radical Reaction Mechanisms

In addition to ionic pathways, sulfamoyl chlorides can undergo reactions via radical mechanisms, often initiated by photoredox catalysis. jove.comresearchgate.net This mode of reactivity provides a powerful tool for the formation of C-S bonds and the synthesis of complex sulfonamides.

A key method for generating sulfamoyl radicals involves the abstraction of the chlorine atom from this compound by a silyl (B83357) radical. organic-chemistry.orgnih.gov This process is particularly effective even though single electron reduction of sulfamoyl chlorides is challenging. nih.govresearchgate.net

The reaction is typically initiated by a photocatalyst, such as Eosin Y, under visible light irradiation. jove.comorganic-chemistry.org The excited photocatalyst oxidizes a silane (B1218182), like tris(trimethylsilyl)silane (B43935) (TTMSS), to generate a silyl radical. jove.com This silyl radical then readily abstracts the chlorine atom from the this compound, forming a sulfamoyl radical. jove.comresearchgate.net

The generated sulfamoyl radical can then undergo further reactions, such as addition to alkenes, in a process known as hydrosulfamoylation. jove.com This radical addition is followed by a hydrogen atom transfer to yield the final aliphatic sulfonamide product. This method is notable for its mild conditions and broad functional group tolerance. jove.comorganic-chemistry.org

Table 3: Key Steps in Silyl Radical-Mediated Hydrosulfamoylation

| Step | Description | Reactants | Products |

| 1. Initiation | Photocatalyst absorbs light and oxidizes the silane. jove.com | Eosin Y, TTMSS | Eosin Y radical anion, TTMSS radical cation |

| 2. Silyl Radical Formation | The silane radical cation deprotonates. jove.com | TTMSS radical cation | Silyl radical |

| 3. Chlorine Abstraction | Silyl radical abstracts chlorine from this compound. jove.comorganic-chemistry.org | Silyl radical, this compound | Silyl chloride, Sulfamoyl radical |

| 4. Radical Addition | Sulfamoyl radical adds to an alkene. jove.com | Sulfamoyl radical, Alkene | Carbon-centered radical |

| 5. Propagation | Hydrogen atom transfer to the carbon radical. | Carbon-centered radical, TTMSS | Aliphatic sulfonamide, Silyl radical |

This table details the mechanistic sequence of the photocatalytic hydrosulfamoylation of alkenes using this compound and a silyl radical mediator.

While not a radical mechanism in the traditional sense, the reaction of this compound's close relative, chlorosulfonyl isocyanate (CSI), with unsaturated systems is proposed to proceed through a dipolar intermediate. beilstein-journals.org This provides a point of comparison for the reactivity of the sulfonyl chloride group. The high reactivity of CSI is attributed to the polarization of its allene-like structure by the strongly electronegative chlorosulfonyl group. beilstein-journals.org When CSI reacts with an olefin, it is thought to form a dipolar intermediate, which can then undergo ring closure to form a β-lactam or a hydrogen transfer to yield an unsaturated N-chlorosulfonyl amide. beilstein-journals.org

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving this compound and its derivatives. These studies provide deep insights into reaction pathways, energy landscapes, and the structures of transition states. beilstein-journals.orgmdpi.com

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are frequently employed to predict and rationalize the reactivity and reaction pathways of sulfamoyl chlorides and related compounds. For instance, in an anomalous addition of chlorosulfonyl isocyanate to a carbonyl group that yields a this compound derivative, DFT calculations using the B3LYP functional were performed to elucidate the mechanism of product formation. beilstein-journals.org These calculations help in understanding why a particular reaction pathway is favored over others by computing the energies of reactants, intermediates, transition states, and products. beilstein-journals.org

DFT is also used to study nucleophilic substitution at the sulfonyl sulfur. A theoretical investigation of the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, consistent with an Sₙ2 mechanism. mdpi.com These calculations successfully correlated with experimental kinetic data, supporting the reliability of the computational models. mdpi.com In contrast, the analogous fluoride (B91410) exchange reaction was calculated to proceed through an addition–elimination (A–E) mechanism involving a difluorosulfurandioxide intermediate. mdpi.com

Furthermore, DFT calculations can predict the electronic properties of molecules containing the sulfamoyl group. For related thiadiazole derivatives, DFT has been used to determine the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity in processes like metal coordination and nucleophilic attack. vulcanchem.com

Below is a table summarizing the application of DFT in studying reactions involving sulfonyl chlorides.

| Reaction Studied | Computational Method | Key Findings | Reference |

| Addition of Chlorosulfonyl Isocyanate | DFT (B3LYP/6-311++G(d,p)) | Explained the formation of the observed product by calculating the reaction's energy profile and identifying the kinetically favored pathway. | beilstein-journals.org |

| Chloride-Chloride Exchange in ArSO₂Cl | DFT (B3LYP-GD3, APFD) | The reaction follows an Sₙ2 mechanism with a single transition state. Calculated rates correlated well with experimental data. | mdpi.com |

| Fluoride-Fluoride Exchange in ArSO₂F | DFT | The reaction proceeds via an addition-elimination (A-E) mechanism, unlike the chloride exchange. | mdpi.com |

| EnT-mediated Amino-sulfonylation | DFT (M06-2X) | Elucidated free energy profiles of plausible reaction pathways for the synthesis of β-amino sulfone derivatives. | researchgate.net |

Analysis of Energy Landscapes and Transition States

The analysis of potential energy surfaces (PES), or energy landscapes, provides a powerful framework for understanding reaction dynamics. nih.govresearchgate.netcam.ac.uk By mapping the energy of a system as a function of its geometry, researchers can identify stable intermediates and the transition states that connect them, which represent the energy barriers to a reaction. researchgate.netfrontiersin.org

In the context of this compound chemistry, computational studies have detailed the energy profiles of specific reactions. For the addition of chlorosulfonyl isocyanate to an imide, the relative energy profile for the reaction mechanism was calculated. beilstein-journals.org The study identified the rate-determining transition states for the formation of different potential products. The calculated energy barriers showed that the formation of the experimentally observed product was kinetically more favorable by 3.6 kcal/mol compared to a potential alternative, a result consistent with experimental observations. beilstein-journals.org

Similarly, DFT studies on the identity chloride exchange reaction in benzenesulfonyl chloride showed a double-well potential energy surface. mdpi.com This landscape features a central transition state flanked by ion-dipole complexes representing the reactant and product states, which is a typical profile for a gas-phase Sₙ2 reaction. mdpi.com The characterization of these stationary points on the energy landscape is crucial for distinguishing between mechanistic possibilities, such as the Sₙ2 and addition-elimination pathways. mdpi.com

The table below presents data on calculated energy barriers for a reaction involving a this compound precursor.

| Reaction Step | Transition State | Relative Energy Barrier (kcal/mol) | Conclusion | Reference |

| Formation of Product 10 | 9/14 | 0 (Reference) | Kinetically most favorable | beilstein-journals.org |

| Formation of Product 11 | 9/11 | 3.6 | Kinetically disfavored vs. 10 | beilstein-journals.org |

| Formation of Product 12 | 9/12 | 14.1 | Kinetically highly disfavored | beilstein-journals.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While specific MD studies detailing the reaction mechanisms of this compound are not prominently featured in the reviewed literature, MD simulations are used to investigate the behavior and stability of larger, drug-like molecules that incorporate the sulfamoyl functional group. researchgate.net

For example, MD simulations were performed on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which were synthesized as potential antidiabetic agents. researchgate.net These simulations were used to validate the stability of the most active compound within the binding site of target enzymes (α-glucosidase and α-amylase). The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggested that the compound remained stably bound, corroborating the docking studies. researchgate.net In another instance, MD simulations were noted as a tool to model solvation effects in polar aprotic solvents like DMF for N-methyl-N-(oxolan-3-yl)this compound to help optimize reaction conditions. These applications demonstrate the utility of MD in understanding the interactions and environmental effects on complex molecules derived from this compound. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy: FTIR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of sulfamoyl chloride. ionike.comwashington.edu These methods measure the vibrational frequencies of a molecule, which are determined by the masses of the atoms and the stiffness of the chemical bonds. libretexts.org

The most prominent vibrations are associated with the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce very strong and distinct bands in the infrared spectrum. For similar sulfonyl chloride compounds, these bands typically appear in the regions of 1410-1370 cm⁻¹ for the asymmetric stretch (νₐₛ SO₂) and 1204-1166 cm⁻¹ for the symmetric stretch (νₛ SO₂). acdlabs.com For instance, the related molecule sulfuryl chloride (SO₂Cl₂) exhibits its SO₂ asymmetric and symmetric stretches at 1434 cm⁻¹ and 1205 cm⁻¹, respectively. washington.edu

The amino group (NH₂) gives rise to its own set of characteristic vibrations. The N-H stretching vibrations are typically observed in the high-frequency region of 3550-3050 cm⁻¹. s-a-s.org Additionally, NH₂ scissoring (bending) modes are expected. The S-N bond stretching vibration and the S-Cl stretch would occur at lower frequencies. The S-Cl stretching mode in sulfonyl chlorides is generally found in the range of 430-310 cm⁻¹.

Potential energy distribution (PED) analysis, a theoretical method, can be used to decompose the normal vibration modes into contributions from various internal coordinates, providing a more precise assignment of complex vibrational spectra. chemicalbook.com Computational studies on similar molecules, such as vinyl sulfonyl chloride, have utilized density functional theory (DFT) to calculate and assign vibrational frequencies. researchgate.netmdpi.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| Asymmetric N-H Stretch | -NH₂ | 3550 - 3050 | s-a-s.org |

| Symmetric N-H Stretch | -NH₂ | 3550 - 3050 | s-a-s.org |

| Asymmetric SO₂ Stretch | >SO₂ | 1410 - 1370 | acdlabs.com |

| Symmetric SO₂ Stretch | >SO₂ | 1204 - 1166 | acdlabs.com |

| NH₂ Scissoring | -NH₂ | ~1600 | General |

| S-N Stretch | S-N | Lower frequency | General |

| S-Cl Stretch | S-Cl | 430 - 310 | General |

Note: This table is based on characteristic frequencies of functional groups and data from analogous compounds, as a detailed experimental spectrum for this compound was not found in the cited literature.

The possibility of rotational isomers (conformers) exists for this compound due to rotation around the S-N single bond. Studies on related molecules like chlorosulfonyl isocyanate have indicated the presence of a single, stable gauche conformer in gaseous, liquid, and solid states. researchgate.net Similarly, theoretical calculations on vinyl sulfonyl chloride predict that non-planar gauche conformations are the most stable. researchgate.net

For this compound, different orientations of the amino group relative to the S-Cl and S=O bonds could lead to distinct conformers with unique vibrational signatures. Spectroscopic analysis, particularly in combination with computational modeling, can help identify the most stable conformer and determine the energy barriers to internal rotation. researchgate.net By comparing experimental FTIR and FT-Raman spectra with theoretically predicted spectra for different possible conformations, the dominant structure in a given state can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for structure elucidation in organic chemistry, providing information about the local electronic environment of atomic nuclei. researchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a signal corresponding to the two equivalent protons of the amino (NH₂) group. The chemical shift of these protons would be influenced by the strong electron-withdrawing nature of the adjacent sulfonyl chloride group (-SO₂Cl). This deshielding effect would cause the NH₂ signal to appear at a relatively downfield position. For comparison, in butane-1-sulfonyl chloride, the protons on the carbon adjacent to the -SO₂Cl group are significantly deshielded and appear at approximately 3.68 ppm. acdlabs.com Therefore, the signal for the NH₂ protons in this compound is anticipated in a region characteristic of amides or sulfonamides, potentially broadened due to quadrupole effects from the nitrogen atom and possible chemical exchange.

¹³C NMR: As this compound (H₂NSO₂Cl) is an inorganic compound that contains no carbon atoms, ¹³C NMR spectroscopy is not an applicable technique for its direct structural elucidation.

Two-dimensional (2D) NMR techniques are powerful tools for determining molecular connectivity and structure, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C. columbia.edu Since this compound lacks a carbon skeleton, a standard ¹H-¹³C HSQC experiment is not applicable for its analysis.

Double-Quantum Filtered COSY (DQF-COSY): This homonuclear correlation experiment maps couplings between protons. While useful for complex spin systems, for an isolated and simple NH₂ group as in this compound, where both protons are chemically equivalent under normal conditions, a COSY spectrum would not be expected to provide additional structural information beyond the 1D ¹H NMR spectrum.

No specific research literature detailing the application of 2D NMR techniques to the parent this compound compound was identified in the conducted searches. Such techniques are more commonly applied to its larger, organic derivatives. researchgate.netmedcraveonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for the parent this compound (H₂NSO₂Cl) was not found, valuable structural insights can be drawn from a gas-phase electron diffraction study of the closely related compound N,N-dimethyl this compound, ((CH₃)₂NSO₂Cl). chemchart.com This study provides a basis for estimating the key structural parameters of the this compound framework. The geometry around the sulfur atom is expected to be a distorted tetrahedron.

| Parameter | Value for (CH₃)₂NSO₂Cl | Expected for H₂NSO₂Cl | Reference |

| S=O Bond Length | 1.421 ± 0.003 Å | Similar | chemchart.com |

| S-N Bond Length | 1.695 ± 0.007 Å | Similar | chemchart.com |

| S-Cl Bond Length | 2.083 ± 0.004 Å | Similar | chemchart.com |

| O=S=O Angle | 122.8 ± 0.7° | Similar | chemchart.com |

| O=S=N Angle | 106.6 ± 0.6° | Similar | chemchart.com |

| O=S=Cl Angle | 107.0 ± 0.4° | Similar | chemchart.com |

| N-S-Cl Angle | 106.3 ± 0.6° | Similar | chemchart.com |

Note: Data is from an electron diffraction study of N,N-dimethyl this compound and serves as an approximation for this compound.

In the solid state, it is anticipated that the this compound molecules would engage in intermolecular hydrogen bonding. The amino (NH₂) group can act as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group can act as acceptors. This type of NH···O=S hydrogen bonding is a common structural motif observed in the crystal structures of related heterocyclic sulfones and sulfonamides. mdpi.com These interactions would influence the molecular packing in the crystal lattice.

Mass Spectrometry (High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of this compound and its derivatives. By providing exact mass measurements, HRMS allows for the confident identification of molecular ions and their fragment ions.

In electron impact (EI) mass spectrometry, the molecular ion of this compound (ClH₂NO₂S) is often unstable and may not be observed in high abundance. The fragmentation patterns are dictated by the relative strengths of the bonds within the molecule and the stability of the resulting fragments. libretexts.orgyoutube.com The weakest bonds, such as the S-Cl and S-N bonds, are prone to cleavage.

Key fragmentation pathways for this compound and its N-substituted derivatives include:

α-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom. For instance, the S-Cl bond can break, leading to the formation of a sulfamoyl radical cation [H₂NO₂S]⁺• or the loss of a chlorine radical. Similarly, cleavage of the S-N bond can occur. youtube.com

Loss of Neutral Molecules: Fragmentation often proceeds via the elimination of small, stable neutral molecules like SO₂, HCl, or H₂O.

A characteristic feature in the mass spectra of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in an M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak for ions containing a single chlorine atom. acdlabs.com For example, a fragment ion characteristic of a sulfonyl chloride group has been observed at m/z 99, with a corresponding A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com

The fragmentation of related alkanesulfonyl chlorides often shows the absence of a parent peak in EI spectra. core.ac.uk The study of sulfonamides, which are derivatives of this compound, reveals complex fragmentation pathways and rearrangements that can also provide insight into the behavior of sulfamoyl chlorides under mass spectrometric conditions. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound (ClH₂NO₂S) This table is generated based on theoretical fragmentation patterns.

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique provides valuable information about the electronic structure and the presence of chromophores (light-absorbing functional groups) within a molecule. shu.ac.uk

The this compound molecule itself, being a saturated compound with heteroatoms (N, O, Cl, S) containing non-bonding electrons (lone pairs), is expected to exhibit electronic transitions primarily in the ultraviolet region. slideshare.net The possible transitions for such molecules involve the promotion of an electron from a non-bonding (n) orbital or a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. fiveable.melibretexts.org

The main types of electronic transitions are:

σ → σ* transitions: These involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital. These are high-energy transitions and typically occur in the far UV region (below 200 nm). slideshare.netchemguide.co.uk

n → σ* transitions: This involves the promotion of an electron from a non-bonding orbital (from the N, O, or Cl atoms) to an antibonding σ* orbital. These transitions require less energy than σ → σ* transitions and are typically observed in the 150-250 nm range for saturated compounds with lone pairs. shu.ac.ukslideshare.net

For this compound, the n → σ* transitions are the most likely to be observed in a conventional UV-Vis spectrum (200-800 nm). The specific wavelength of maximum absorption (λmax) is influenced by the atoms and bonds present in the molecule. For comparison, saturated alkyl halides like methyl chloride show an absorption maximum around 173 nm. slideshare.net

When the amino group of this compound is substituted with a chromophore, such as a phenyl ring or another unsaturated system, additional transitions become possible:

π → π* transitions: These occur in molecules with double or triple bonds (π systems) and involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. pharmatutor.org

n → π* transitions: This transition involves exciting an electron from a non-bonding orbital to an antibonding π* orbital. These are typically of lower intensity than π → π* transitions. pharmatutor.org

The solvent used can also affect the position and intensity of the absorption bands. Polar solvents can lead to shifts in the absorption maxima (either to shorter wavelengths, a blue shift, or longer wavelengths, a red shift) due to stabilization or destabilization of the ground and excited states. fiveable.me

Table 2: Possible Electronic Transitions in this compound and its Derivatives

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the molecular structure, properties, and reactivity of chemical compounds. For sulfamoyl chloride and its derivatives, these computational methods provide detailed insights that complement experimental findings. Density Functional Theory (DFT) is a commonly employed method, with the B3LYP functional and various basis sets like 6-31G(d,p) being frequently used for these calculations. scispace.comresearchgate.netmjcce.org.mk

Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. mit.edu For this compound and its derivatives, calculations performed using DFT methods, such as B3LYP with the 6-31G(d,p) basis set, can predict bond lengths and bond angles. scispace.comresearchgate.net For instance, in a study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the optimized geometry was calculated, revealing that the C-H bond lengths are in the range of 1.095 to 1.102 Å and N-H bond lengths are between 1.01 and 1.11 Å. scispace.com The C=C bond lengths in the aromatic ring were found to be in the range of 1.395 to 1.405 Å. scispace.com It has been noted that DFT methods may overestimate bond lengths, particularly those involving sulfur. scispace.com

Vibrational frequency calculations are often performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra. mit.edu For a derivative of this compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the 90 fundamental modes of vibration were computed, and the assignments were supported by Total Energy Distribution (TED) analysis. scispace.commjcce.org.mk The characteristic N-H stretching vibrations for sulfamoyl compounds have been observed in the range of 3232–3298 cm⁻¹, while asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions between 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for a this compound Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3418 |

| N-H Symmetric Stretch | 3312, 3282 |

| SO₂ Asymmetric Stretch | 1331 - 1317 |

| SO₂ Symmetric Stretch | 1157 - 1139 |

| S-N Stretch | 926 - 833 |

Data derived from studies on this compound and its derivatives. scispace.comresearchgate.net

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For derivatives of this compound, HOMO-LUMO analysis has been used to investigate intramolecular charge transfer. nih.gov In a study of sulfamoyloxy-oxazolidinone derivatives, the HOMO and LUMO energies were calculated using the B3LYP/6-31G(d) level of theory. nih.gov The energy gap for one of the studied compounds was found to be 6.4371 eV, indicating high stability. nih.gov The distribution of electron density in the HOMO and LUMO orbitals can reveal the sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties of a Sulfamoyloxy-Oxazolidinone Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | 6.4371 |

Data from a study on sulfamoyloxy-oxazolidinone derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scispace.comresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

In studies of sulfamoyl derivatives, MEP analysis has been used to understand hydrogen bonding interactions and biological recognition processes. scispace.comresearchgate.net For instance, in 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, MEP calculations were performed to predict its reactive behavior. scispace.com The analysis helps in identifying the electron-rich and electron-deficient regions, thereby providing insights into how the molecule might interact with other chemical species. nih.gov

Global and Local Reactivity Descriptors (Fukui Functions, etc.)

Fukui functions have been calculated for sulfamoyl derivatives to explain their chemical selectivity. researchgate.net These calculations help in pinpointing specific atoms or functional groups that are most likely to participate in a chemical reaction. nih.gov For example, the analysis can predict which atom is the most probable site for an electrophile to attack.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. nih.gov Computational methods are used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. mjcce.org.mk Organic molecules with π-conjugated systems and electron-donating and electron-withdrawing groups often exhibit significant NLO properties due to intramolecular charge transfer. analis.com.my

For derivatives of this compound, DFT calculations have been employed to determine their NLO properties. In one study, the first-order hyperpolarizability of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid was calculated to be 3.136 × 10⁻³⁰ esu. researchgate.netmjcce.org.mk Another investigation on a mercurated azo compound containing a sulfamoyl group reported a high nonlinear refractive index of 5.28×10⁻⁷ cm²/W. researchgate.net These theoretical predictions are valuable for the design of new materials with enhanced NLO characteristics. nih.gov

Table 3: Calculated NLO Properties of a Sulfamoyl Derivative

| Property | Calculated Value |

|---|---|

| First-order hyperpolarizability (β) | 3.136 × 10⁻³⁰ esu |

Data for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. researchgate.netmjcce.org.mk

Molecular Docking and Drug-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and design, as it helps to understand the interactions between a potential drug molecule and its biological target. researchgate.net

Several studies have utilized molecular docking to investigate the interactions of this compound derivatives with various protein targets. For example, sulfamoyl benzamide (B126) derivatives have been designed and docked into the allosteric binding site of the glucokinase (GK) protein, with some compounds showing good interactions with key amino acid residues like Arg63. scispace.com In another study, sulfamoyl-benzamide derivatives were evaluated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and docking studies revealed significant interactions with amino acids in the protein's active site. rsc.org Similarly, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase showed hydrogen bonding and hydrophobic interactions with active site residues. researchgate.net Thiazole-sulfonamide derivatives have also been studied as potential inhibitors for Alzheimer's disease through molecular docking against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. mdpi.com

Conformational Analysis and Stability Studies

Theoretical and computational chemistry studies have been instrumental in elucidating the conformational preferences and stability of this compound. These investigations primarily focus on the rotational isomerism around the sulfur-nitrogen bond, leading to different spatial arrangements of the amino (-NH₂) and chloro (-Cl) groups.

Research employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G** basis set, as well as ab initio Møller-Plesset second-order perturbation theory (MP2) with the same basis set, has been conducted to investigate the structural stability of sulfamoyl halides, including this compound. researchgate.net These calculations consistently predict the existence of a primary, highly stable conformer.

The most stable conformation is identified as the anti form. researchgate.netresearchgate.net In this arrangement, the sulfur-chlorine (S-Cl) bond is positioned anti with respect to the lone pair of electrons on the nitrogen atom, resulting in a molecule with C_s symmetry. researchgate.net Both experimental data from infrared and Raman spectroscopy and theoretical calculations support the predominance of this anti conformer. researchgate.net

Computational studies suggest that the anti conformation is the only significantly populated form for this compound at room temperature. researchgate.net While a second syn conformation, where the SO₂ and NH₂ groups eclipse each other, has been considered, calculations indicate it is not a stable minimum for the chloride derivative, unlike for sulfamoyl fluoride (B91410) where it may exist in very low abundance. researchgate.net

The geometric parameters of the stable anti conformer have been determined through both computational methods and gas-phase electron diffraction experiments. These studies provide precise measurements of the bond lengths and angles that define the molecule's three-dimensional structure.

Research Findings:

Table 1: Calculated Conformational Stability of this compound This table summarizes the findings from computational studies on the stability of this compound conformers.

| Computational Method | Conformer | Stability Status |

| DFT-B3LYP/6-311+G | anti | Predicted as stable |

| ab initio MP2/6-311+G | anti | Predicted as stable |

| DFT/ab initio | anti | Identified as main conformer |

| DFT-B3LYP/6-311+G** | syn | Not a stable minimum |

Data sourced from multiple theoretical studies. researchgate.netresearchgate.net

Table 2: Selected Geometric Parameters of anti-Sulfamoyl Chloride from Gas-Phase Electron Diffraction This table presents key structural parameters for the experimentally determined geometry of this compound in the gas phase.

| Parameter | Value (r_a) |

| S=O Bond Length | 1.417(2) Å |

| S–N Bond Length | 1.625(5) Å |

| S–Cl Bond Length | 2.016(2) Å |

| ∠SNS Angle | 129(2)° |

| ∠NSCl Angle | 103(1)° |

| ∠NSO Angle | 109(1)° |

Note: These parameters are for the related molecule imidodisulphonyl chloride, (SO₂Cl)₂NH, and provide context for the bond lengths and angles in similar structures. capes.gov.br

Applications and Derivatives in Advanced Chemical Research

Synthesis of Sulfonamides

The reaction of sulfamoyl chloride with primary and secondary amines is a fundamental method for the formation of the sulfonamide bond (-SO2N-), a critical functional group found in a wide array of biologically active compounds. thieme-connect.com This reactivity allows for the synthesis of various classes of sulfonamides, each with distinct structural features and potential applications.

Aliphatic Sulfonamides

The synthesis of aliphatic sulfonamides, where the sulfonamide nitrogen is attached to an alkyl group, has been a focus of methodological development. nih.gov A notable advancement involves the use of sulfamoyl chlorides in a visible-light-activated protocol. jove.comjove.com This method facilitates the hydrosulfamoylation of alkenes, providing a direct, one-step route to aliphatic sulfonamides. nih.gov The reaction typically employs a photocatalyst, such as Eosin Y, and a silyl (B83357) radical initiator, like tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), under blue light irradiation. jove.comacs.org This approach is valued for its mild reaction conditions, broad functional group tolerance, and scalability, making it suitable for late-stage functionalization in drug discovery. nih.govacs.org The mechanism involves the generation of a sulfamoyl radical via chlorine-atom abstraction from the this compound by a silyl radical, which then adds to the alkene. acs.org

Table 1: Photocatalytic Hydrosulfamoylation of Alkenes

| Alkene Substrate | This compound | Catalyst System | Product | Yield (%) | Reference |

| Electron-deficient alkenes | Various substituted sulfamoyl chlorides | Eosin Y, (TMS)3SiH, blue light | Aliphatic sulfonamides | Good to excellent | jove.com, acs.org, nih.gov |

Aromatic Sulfonamides

Aromatic sulfonamides, compounds where the sulfonamide nitrogen is bonded to an aryl group, are of significant interest due to their prevalence in pharmaceuticals. thieme-connect.com The traditional synthesis involves the reaction of an amine with an arylsulfonyl chloride. However, methods directly utilizing this compound for the arylation of the sulfonamide nitrogen have been developed. One such strategy is the indium-catalyzed sulfamoylation of aromatic compounds. thieme-connect.com This process involves the reaction of an aromatic substrate with an N,N-disubstituted this compound in the presence of an indium catalyst, such as indium(III) triflate (In(OTf)3), to afford the corresponding aryl sulfonamide. thieme-connect.com This catalytic approach offers a cleaner alternative to stoichiometric methods. thieme-connect.com

Another advanced method is the palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with boronic acids. rsc.orgrsc.org In this three-component reaction, an amine reacts with sulfuric chloride to form a this compound intermediate, which then couples with a boronic acid under palladium catalysis to yield the desired aryl sulfonamide. rsc.orgrsc.org This method demonstrates high functional group tolerance and avoids the need for oxidants. rsc.org

Table 2: Synthesis of Aromatic Sulfonamides

| Method | Reactants | Catalyst | Key Features | Reference |

| Indium-Catalyzed Sulfamoylation | Aromatic compound, N,N-disubstituted this compound | In(OTf)3 | Catalytic, good for activated aromatics | thieme-connect.com |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Amine, sulfuric chloride, boronic acid | Palladium catalyst | Three-component, redox-neutral, high functional group tolerance | rsc.org, rsc.org |

β-Lactam Sulfonamides

β-Lactam sulfonamides are a class of compounds of significant pharmacological interest. researchgate.netresearcher.life Recent research has demonstrated the synthesis of these compounds from sulfamoyl chlorides through photoredox-catalyzed carbon-sulfur bond formation. researchgate.netresearcher.life In this approach, N-chlorosulfonylated β-lactams, prepared from readily available precursors, undergo an atom transfer radical addition (ATRA) reaction with various olefins. researcher.life This reaction produces β-lactam sulfonamides in good to excellent yields. researcher.life Furthermore, intramolecular ATRA reactions have been employed to synthesize β-lactams fused to a dihydro-1,2-thiazine ring, which are structurally similar to carbacephem antibiotics. researcher.life The reaction of chlorosulfonyl isocyanate (CSI) with unsaturated systems can also lead to the formation of N-chlorosulfonyl-β-lactams. beilstein-journals.org

Amino Acid-Derived Sulfonamides

The incorporation of amino acid moieties into sulfonamide structures offers a pathway to novel bioactive molecules. researchgate.net The synthesis of amino acid-derived sulfonamides typically involves the reaction of an amino acid with a sulfonyl chloride in a basic aqueous solution. researchgate.netresearchgate.net This method leverages the natural chirality and diverse side chains of amino acids to create a wide range of sulfonamide derivatives. researchgate.net The reaction proceeds via a nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride. researchgate.net

Unsaturated N-Chlorosulfonyl Amides

Chlorosulfonyl isocyanate (CSI) is a highly reactive compound that can react with unsaturated systems to yield either N-chlorosulfonyl-β-lactams or unsaturated N-chlorosulfonyl amides. beilstein-journals.orgaksaray.edu.tr The formation of unsaturated N-chlorosulfonyl amides is proposed to occur through a dipolar intermediate, which undergoes a hydrogen transfer. beilstein-journals.orgaksaray.edu.tr These unsaturated amides can serve as versatile intermediates for further chemical transformations. beilstein-journals.org A specific example is the reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which results in the formation of an ylidenethis compound. beilstein-journals.orgaksaray.edu.tr

Sulfamoyl Esters

Sulfamoyl esters, also known as sulfamates, are another important class of compounds synthesized from this compound. These are formed by the reaction of this compound with alcohols or phenols. google.comgoogle.com This reaction is a key step in the synthesis of various biologically active compounds, including steroid sulfamates, which are known sulfatase inhibitors. google.com The sulfamoylation of alcohols can be achieved using this compound, which can be prepared from the reaction of chlorosulfonyl isocyanate with formic acid. google.com The choice of solvent is crucial in this reaction, with N,N-dimethylacetamide or N-methylpyrrolidone being preferred to avoid the formation of undesired adducts that can occur with solvents like N,N-dimethylformamide. google.com

Cyclic Sulfamides